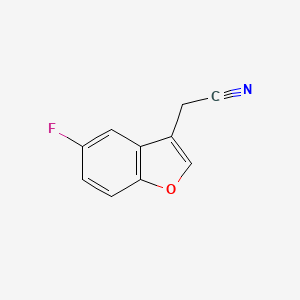

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

Descripción general

Descripción

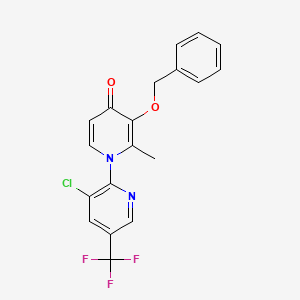

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a chemical compound with the molecular weight of 175.16 . It is a derivative of benzofuran, a type of aromatic organic compound . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 . This indicates the molecular structure of the compound. Further vibrational characterization and molecular electronic investigations can provide more detailed insights into the molecular structure .Physical and Chemical Properties Analysis

This compound has a molecular weight of 175.16 . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación

Fluorescence On-Off Switching Mechanism

Research by Uchiyama et al. (2003) highlights the use of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile in studying fluorescence mechanisms. Their study on benzofurazans, closely related to benzofurans, provides insights into the fluorescence on-off switching mechanism of fluorogenic reagents. This research has implications in bio-analyses, particularly in understanding the relaxation processes of these compounds through fluorescence, photolysis, and time-resolved thermal lensing signals in acetonitrile (Uchiyama et al., 2003).

Chemosensor Development

A study by Li et al. (2014) discusses the development of a fluorescent sensor using a structure akin to this compound. This sensor exhibited high selectivity and sensitivity to Zn(2+) ions in acetonitrile aqueous solutions. Such chemosensors play a crucial role in detecting specific ions and have potential applications in environmental monitoring and biological research (Li et al., 2014).

Excited-State Dynamics in Solvents

Gustavsson et al. (2006) investigated the excited-state dynamics of 5-fluorouracil, a compound similar to this compound, in acetonitrile. This research contributes to understanding how different solvents affect the excited-state dynamics and fluorescence decay of such compounds, crucial for applications in photochemistry and photobiology (Gustavsson et al., 2006).

Synthesis and Molecular Docking Study

Ivachtchenko et al. (2019) conducted a study on a compound structurally similar to this compound. Their research included synthesis, X-ray crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies, demonstrating the potential of such compounds in developing new inhibitors for diseases like hepatitis B (Ivachtchenko et al., 2019).

Propiedades

IUPAC Name |

2-(5-fluoro-1-benzofuran-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIQOFFSZZKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)

![1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670443.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)

![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)

![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)

![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)

![Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B2670453.png)